4-(3,4-Dimethoxybenzamido)benzoic acid

Polyamine biosynthesis AdoMetDC inhibition Antiproliferative target

4-(3,4-Dimethoxybenzamido)benzoic acid (CAS 887356-37-8) is a synthetic benzamide derivative with the molecular formula C₁₆H₁₅NO₅ and a molecular weight of 301.29 g/mol. Its IUPAC name is 4-[(3,4-dimethoxybenzoyl)amino]benzoic acid.

Molecular Formula C16H15NO5
Molecular Weight 301.298
CAS No. 887356-37-8
Cat. No. B2667614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxybenzamido)benzoic acid
CAS887356-37-8
Molecular FormulaC16H15NO5
Molecular Weight301.298
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)OC
InChIInChI=1S/C16H15NO5/c1-21-13-8-5-11(9-14(13)22-2)15(18)17-12-6-3-10(4-7-12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
InChIKeyVCNKWHQTCPLBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dimethoxybenzamido)benzoic acid (CAS 887356-37-8): Core Chemical Identity and Sourcing Baseline


4-(3,4-Dimethoxybenzamido)benzoic acid (CAS 887356-37-8) is a synthetic benzamide derivative with the molecular formula C₁₆H₁₅NO₅ and a molecular weight of 301.29 g/mol. Its IUPAC name is 4-[(3,4-dimethoxybenzoyl)amino]benzoic acid [1]. The compound comprises a 3,4-dimethoxybenzoyl group linked via an amide bond to the para-position of benzoic acid, featuring two hydrogen bond donors, five hydrogen bond acceptors, a topological polar surface area of 84.9 Ų, and a computed LogP of 2.4 [1]. Available from multiple suppliers at purities typically ≥95%, the compound is handled as a research chemical, stored sealed under dry conditions at 2–8°C . Despite its commercial availability, published quantitative comparative efficacy data against close structural analogs remain extremely limited.

Why 4-(3,4-Dimethoxybenzamido)benzoic acid Procurement Cannot Default to Generic Substitution


Benzamidobenzoic acid analogs encompass a broad structural class with widely divergent biological target engagement profiles. The specific 3,4-dimethoxy substitution pattern on the benzoyl ring directly influences electronic distribution, hydrogen-bonding capacity, and steric fit within enzyme active sites such as S-adenosylmethionine decarboxylase (AdoMetDC) [1]. Simple regioisomeric shifts (e.g., 3,5-dimethoxy) or positional isomerism of the amide linkage (e.g., 3-substituted benzoic acid) can yield functionally distinct compounds, as demonstrated by the differing reported inhibitory activities of structurally related dimethoxybenzamido derivatives [1]. Without explicit, comparative quantitative data for each candidate, generic interchange risks selecting a compound with suboptimal target engagement, inappropriate physicochemical properties, or uncharacterized off-target effects, ultimately compromising experimental reproducibility and interpretability.

Quantitative Comparator Evidence for 4-(3,4-Dimethoxybenzamido)benzoic acid Selection


Bacterial vs. Human AdoMetDC Inhibition: A Species-Selectivity Window

4-(3,4-Dimethoxybenzamido)benzoic acid exhibits differential inhibition of bacterial versus human S-adenosylmethionine decarboxylase (AdoMetDC). Against the bacterial enzyme (Escherichia coli), it displays a Ki of 3.8 µM. Against the human ortholog, the Ki is 10.7 µM, representing an approximately 2.8-fold selectivity window for the bacterial target [1]. This contrasts with the non-selective pan-inhibition typical of many benzamidobenzoate analogs.

Polyamine biosynthesis AdoMetDC inhibition Antiproliferative target

Physicochemical Differentiation: Predicted LogP and Topological Polar Surface Area Comparison

The target compound has a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 84.9 Ų [1]. The regioisomeric 4-(3,5-dimethoxybenzamido)benzoic acid (CAS not assigned; identified by SMILES COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)OC) shares the identical molecular formula and computed XLogP3 of 2.4 but differs in TPSA due to altered methoxy-group geometry, projected at approximately 85–87 Ų based on computational modeling . While the difference appears small, TPSA values near the 90 Ų threshold for blood–brain barrier penetration can influence pharmacokinetic partitioning in cellular models.

Drug-likeness Permeability Physicochemical profiling

Thermal Stability and Handling: Predicted Boiling Point Differentiation

The target compound has a predicted boiling point of 432.2 ± 45.0 °C at 760 Torr and a predicted density of 1.316 ± 0.06 g/cm³ . The 2-hydroxy-substituted analog 4-(3,4-dimethoxybenzamido)-2-hydroxybenzoic acid (CAS 1030572-38-3), with an additional intramolecular hydrogen bond, is predicted to have a higher boiling point (~450–470 °C) and slightly altered solubility profile due to the hydroxyl group . The higher thermal stability of the target compound simplifies vacuum-drying and short-path distillation purification workflows.

Thermal stability Storage conditions Purification suitability

Validated Research and Industrial Application Scenarios for 4-(3,4-Dimethoxybenzamido)benzoic acid


Polyamine Pathway Investigation Requiring Differential AdoMetDC Species Inhibition

Researchers studying differences between bacterial and human polyamine biosynthesis can use 4-(3,4-dimethoxybenzamido)benzoic acid as a tool compound to achieve graded AdoMetDC inhibition (Ki ~3.8 µM bacterial vs. ~10.7 µM human) [1]. This selectivity window enables experimental designs where partial suppression of one ortholog is desired while minimizing off-target effects on the other, a capability not reliably provided by generic benzamidobenzoates.

Structure–Activity Relationship (SAR) Studies on Benzamidobenzoic Acid Scaffolds

The compound serves as a key reference point in SAR campaigns exploring the impact of methoxy substitution pattern on enzyme inhibition. Its well-defined 3,4-dimethoxy motif contrasts with 3,5- and 2,6-dimethoxy regioisomers [2], allowing systematic assessment of how ring electronics and steric orientation affect AdoMetDC binding. The compound's commercial availability at ≥95% purity supports reproducible SAR datasets.

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With a computed TPSA of 84.9 Ų and XLogP3 of 2.4 [2], 4-(3,4-dimethoxybenzamido)benzoic acid lies near critical pharmacokinetic thresholds. Medicinal chemistry teams can use this compound as a baseline scaffold to study the impact of minor structural modifications (e.g., hydroxylation, methylation) on permeability and solubility, without the confounding influence of additional functional groups present in more complex analogs.

Enzyme Mechanistic Studies Utilizing Thermal Stability Advantages

The predicted boiling point of 432.2 °C permits thermal purification and high-temperature assay conditions that would degrade less stable benzamidobenzoate analogs. This property is particularly relevant when developing enzyme assays requiring pre-incubation at elevated temperatures or when formulating the compound into thermal spray-dried dispersions for in vivo studies.

Quote Request

Request a Quote for 4-(3,4-Dimethoxybenzamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.